

In-Depth Technical Guide: 4-trans-Hydroxy Glibenclamide-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-trans-Hydroxy glibenclamide-d5**

Cat. No.: **B12376783**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-trans-Hydroxy glibenclamide-d5**, a deuterated analog of a primary active metabolite of the antidiabetic drug glibenclamide. This document details its molecular characteristics, relevant metabolic pathways, and established analytical methodologies, presenting the information in a clear and structured format to support research and development activities.

Core Data Summary

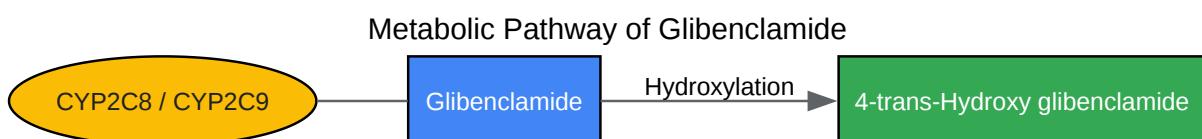
The following table summarizes the key quantitative data for 4-trans-Hydroxy glibenclamide and its deuterated analog.

Parameter	4-trans-Hydroxy glibenclamide	4-trans-Hydroxy glibenclamide-d5
Molecular Formula	C ₂₃ H ₂₈ ClN ₃ O ₆ S	C ₂₃ H ₂₃ D ₅ ClN ₃ O ₆ S
Molecular Weight	510.0 g/mol [1]	515.08 g/mol
Monoisotopic Mass	509.1415 g/mol	514.1730 g/mol
Primary Use in Research	Metabolite identification and pharmacological studies	Internal standard in quantitative bioanalytical assays (LC-MS/MS)[2]

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. The formation of 4-trans-Hydroxy glibenclamide is a major metabolic route.

The biotransformation of glibenclamide to its hydroxylated metabolites is primarily catalyzed by the CYP2C8 and CYP2C9 isoenzymes. This metabolic process is a critical determinant of the drug's pharmacokinetic profile and duration of action.



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Caption: Metabolic conversion of Glibenclamide to its active metabolite.

Experimental Protocols: Quantification in Biological Matrices

The quantification of 4-trans-Hydroxy glibenclamide in biological samples such as plasma and urine is crucial for pharmacokinetic and metabolic studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a deuterated internal standard like **4-trans-Hydroxy glibenclamide-d5** for accurate and precise measurement.

Sample Preparation: Protein Precipitation (for Plasma) [2]

- To 400 μ L of plasma sample, add 10 μ L of the internal standard solution (**4-trans-Hydroxy glibenclamide-d5** in a suitable solvent).
- Vortex the sample for 1 minute.
- Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

- Vortex the mixture vigorously for 3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 120 µL of a suitable mobile phase-compatible solution (e.g., 50:50 v/v methanol:5 mM ammonium acetate buffer, pH 5.0).
- Filter the reconstituted sample before injection into the LC-MS/MS system.

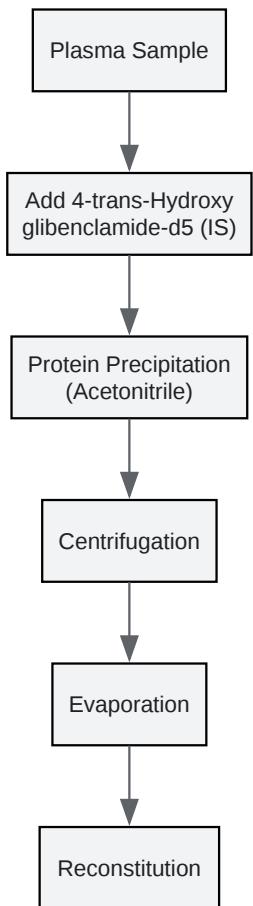
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[2][3]

- Chromatographic Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB C18) is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Ionization: Electrospray ionization (ESI) in the positive ion mode generally provides higher sensitivity for these analytes.
- Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure selectivity and accurate quantification.

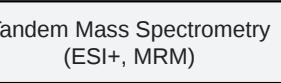
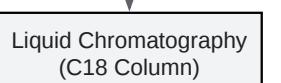
The following diagram illustrates a typical experimental workflow for the analysis of 4-trans-Hydroxy glibenclamide using a deuterated internal standard.

Analytical Workflow for 4-trans-Hydroxy glibenclamide

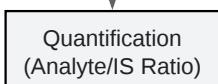
Sample Preparation



LC-MS/MS Analysis



Data Processing

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Caption: Workflow for quantifying 4-trans-Hydroxy glibenclamide.

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References

- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-trans-Hydroxy Glibenclamide-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376783#4-trans-hydroxy-glibenclamide-d5-molecular-weight>]

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